![molecular formula C6H9N3O B1366400 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 856860-17-8](/img/structure/B1366400.png)
1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one
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Overview
Description
1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a derivative of pyrazole, a five-membered heterocyclic compound with two nitrogen atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They are found in naturally occurring compounds and display numerous chemical, biological, agrochemical, and pharmacological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, involves various methods . For instance, 5-Amino-1H-pyrazolo[3,4-d]pyrimidine derivative could be obtained directly by treatment of 5-aminopyrazole-4-carbonitrile formamidine in acetic acid .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles, including 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, are involved in various chemical reactions . For example, the reaction of 5-amino-1-methyl-1H-pyrazole-3,4-dicarbonitrile with N-methylformamide gave the imine intermediate .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Synthesis of Bicyclic Nitrogen Heterocycles
The compound can be used in the cyclocondensation with 1,3-dielectrophiles for the preparation of bicyclic nitrogen heterocycles . This method has been extensively used in the preparation of condensed heterocycles such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, imidazopyrazoles, etc .
Kinase Inhibition
Although not directly related to 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, similar compounds have shown significant activity on kinases . For example, an inhibitor showed significant activity on the kinase p70S6Kβ .
Synthesis of N-Azolylsulfonation Products
The compound can be used in reactions to give N-azolylsulfonation products . These products were isolated as pure compounds and characterized by elemental analysis and LC/MS .
Development of New Drugs
Imidazole, a similar compound to 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
1-(5-amino-1-methylpyrazol-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-3-8-9(2)6(5)7/h3H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMMPGYRIXATFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N=C1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464988 |
Source
|
Record name | 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
CAS RN |
856860-17-8 |
Source
|
Record name | 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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